Welcome to the BenchChem Online Store!
molecular formula C12H20O3 B8458169 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate CAS No. 97259-73-9

4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate

Cat. No. B8458169
M. Wt: 212.28 g/mol
InChI Key: JMAPFTCRWRSIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05994598

Procedure details

Heated solutions of dimethyl sulfoxide (DMSO) can dehydrate secondary or tertiary alcohols. Heating 65 grams of alcohol (E) (0.30 moles) in 65 ml of DMSO at 190° C. for ninety minutes resulted in the rapid formation of acetates (B) and (G). The reaction mixture was cooled to 0° C. and then poured into an equal volume of water. The resulting mixture was then extracted with three 200 ml portions of tert-butyl methyl ether. The combined ethereal extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to afford 52 grams of a crude oil. NMR analysis indicated this oil to consist of a 5:1 mixture of (B) to (G) respectively. Although the dehydration yield was consistently greater than 85%, hot DMSO generated various foul smelling vapors that could not be identified nor prevented. The addition of inorganic bases such as barium or calcium oxide suppressed the decomposition of dimethyl sulfoxide but also retarded the rate of dehydration. This reaction is amenable to a large scale process that is in quantities greater than 250 grams.
[Compound]
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
alcohol
Quantity
65 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[CH2:11][CH2:10][CH:9]([C:12](O)([CH3:14])[CH3:13])[CH2:8][CH:7]=1)(=[O:3])[CH3:2]>CS(C)=O>[CH3:14][C:12]([CH:9]1[CH2:8][CH:7]=[C:6]([CH2:5][O:4][C:1]([CH3:2])=[O:3])[CH2:11][CH2:10]1)=[CH2:13]

Inputs

Step One
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alcohol
Quantity
65 g
Type
reactant
Smiles
C(C)(=O)OCC1=CCC(CC1)C(C)(C)O
Name
Quantity
65 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1CCC(=CC1)COC(=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.